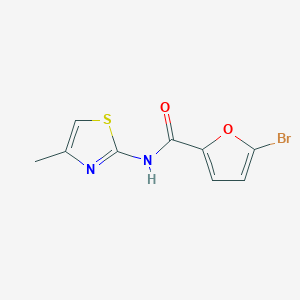
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-furamide is a chemical compound that belongs to the class of thiazole derivatives. It is a potent inhibitor of protein kinase CK2, an enzyme that plays a crucial role in regulating cell growth, proliferation, and survival. Due to its ability to inhibit CK2, 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-furamide has gained significant attention in the scientific community as a potential therapeutic agent for the treatment of various diseases, including cancer.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-furamide involves the inhibition of CK2, a serine/threonine protein kinase that regulates various cellular processes, including cell growth, proliferation, and survival. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and sensitize cancer cells to chemotherapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-furamide are primarily related to its inhibition of CK2. By inhibiting CK2, 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-furamide can regulate various cellular processes, including cell growth, proliferation, and survival. Moreover, it can induce apoptosis and sensitize cancer cells to chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-furamide for lab experiments include its potent inhibitory activity against CK2, which makes it an excellent tool for studying the role of CK2 in various cellular processes. However, the limitations of 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-furamide include its potential toxicity, which requires careful handling and dosing.
Orientations Futures
Several future directions for the research on 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-furamide can be identified. Firstly, further studies are needed to elucidate the precise molecular mechanism of its inhibition of CK2. Secondly, the potential therapeutic applications of 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-furamide should be explored further, particularly in the treatment of cancer. Thirdly, the development of more potent and selective inhibitors of CK2 based on the structure of 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-furamide should be pursued. Finally, the potential toxicity of 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-furamide should be further investigated to ensure its safe use in clinical applications.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-furamide involves the reaction of 4-methyl-2-aminothiazole with 5-bromo-2-furoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-furamide in good yield and purity.
Applications De Recherche Scientifique
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-furamide has been extensively studied for its potential therapeutic applications. Several studies have shown that it exhibits potent anti-cancer activity by inhibiting CK2, which is overexpressed in many types of cancer. Moreover, 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-furamide has been shown to inhibit the growth of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy.
Propriétés
IUPAC Name |
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c1-5-4-15-9(11-5)12-8(13)6-2-3-7(10)14-6/h2-4H,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEHZUHLRDWKBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

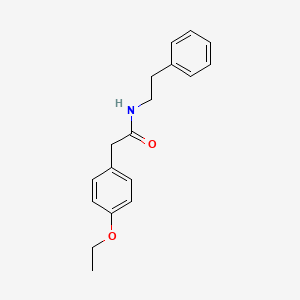
![N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5708646.png)

![2-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5708657.png)
![5-[(cyclohexylamino)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5708658.png)
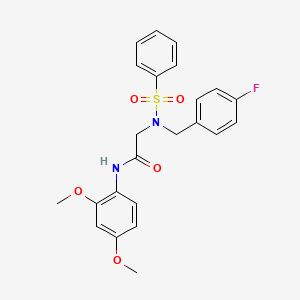
![1-{2-[(2-nitrophenyl)thio]benzoyl}pyrrolidine](/img/structure/B5708682.png)
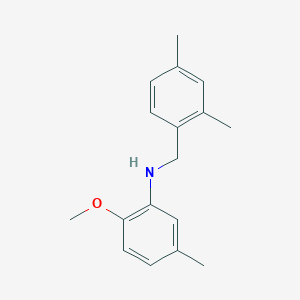
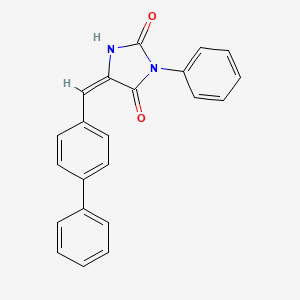
![N-[4-({[(3-methylbutanoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5708697.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B5708699.png)
![4-[(2,4-dichlorobenzyl)oxy]benzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B5708722.png)

![4-[(3-cyclohexylpropanoyl)amino]benzamide](/img/structure/B5708732.png)